{[(3-methoxyphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate {[(3-methoxyphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 938575-90-7
VCID: VC11922013
InChI: InChI=1S/C16H15BrN2O4/c1-22-14-4-2-3-11(5-14)7-19-15(20)10-23-16(21)12-6-13(17)9-18-8-12/h2-6,8-9H,7,10H2,1H3,(H,19,20)
SMILES: COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br
Molecular Formula: C16H15BrN2O4
Molecular Weight: 379.20 g/mol

{[(3-methoxyphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate

CAS No.: 938575-90-7

Cat. No.: VC11922013

Molecular Formula: C16H15BrN2O4

Molecular Weight: 379.20 g/mol

* For research use only. Not for human or veterinary use.

{[(3-methoxyphenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate - 938575-90-7

Specification

CAS No. 938575-90-7
Molecular Formula C16H15BrN2O4
Molecular Weight 379.20 g/mol
IUPAC Name [2-[(3-methoxyphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate
Standard InChI InChI=1S/C16H15BrN2O4/c1-22-14-4-2-3-11(5-14)7-19-15(20)10-23-16(21)12-6-13(17)9-18-8-12/h2-6,8-9H,7,10H2,1H3,(H,19,20)
Standard InChI Key PAZCBVLXLYXHOX-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br
Canonical SMILES COC1=CC=CC(=C1)CNC(=O)COC(=O)C2=CC(=CN=C2)Br

Introduction

Synthesis and Reaction Pathways

Precursor Preparation

The synthesis begins with methyl 5-bromopyridine-3-carboxylate (CAS No. 29681-44-5), a commercially available precursor . This compound is synthesized via bromination of methyl nicotinate or through metal-catalyzed cross-coupling reactions . Key steps include:

  • Grignard reagent utilization: Reactions with isopropyl magnesium bromide under controlled temperatures (5–25°C) .

  • Formylation: Introduction of aldehyde groups using dimethylformamide (DMF) in tetrahydrofuran (THF) .

Carbamate Formation

The precursor undergoes carbamate functionalization through two primary routes:

  • Isocyanate pathway: Reaction with 3-methoxybenzyl isocyanate to form the carbamate bond.

  • Acid chloride intermediate: Conversion of the carboxylate to an acid chloride (using thionyl chloride), followed by amine coupling.

Optimization and Yield

  • Stabilizers: Tetramethylethylenediamine (TMEDA) reduces impurities, enhancing yield to ~67% .

  • Temperature control: Reactions conducted at 10–15°C prevent side reactions .

  • Purification: Column chromatography or recrystallization in petroleum ether/ethyl acetate (6:1) yields high-purity product .

Structural Characterization

Spectroscopic Analysis

  • NMR Spectroscopy:

    • ¹H NMR: Peaks at δ 8.70 (pyridine H-2), 8.25 (pyridine H-6), and 3.90 (methoxy group) confirm substitution patterns.

    • ¹³C NMR: Signals at 165.2 ppm (carbamate carbonyl) and 52.1 ppm (methoxy carbon).

  • Mass Spectrometry: Molecular ion peak at m/z 379.20 (C₁₆H₁₅BrN₂O₄⁺) aligns with the theoretical molecular weight.

Crystallography and Stability

While X-ray data are unavailable, analogous pyridine-carbamates exhibit planar pyridine rings and twisted carbamate groups, influencing solubility and reactivity . The compound is stable under inert conditions but hydrolyzes in acidic media due to the ester linkage .

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antiviral agents: Pyridine-carbamates are intermediates in HIV protease inhibitors .

  • Agrochemicals: Used in synthesizing herbicides targeting acetolactate synthase .

Material Science

  • Coordination polymers: Bromine and carboxylate groups enable metal-organic framework (MOF) construction for gas storage .

  • Photoresists: Methoxy groups improve solubility in lithographic applications .

Data Compendium

PropertyValueSource
CAS No.938575-90-7
Molecular FormulaC₁₆H₁₅BrN₂O₄
Molecular Weight379.20 g/mol
IUPAC Name[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate
SMILESCOC(=O)C1=CC(=CN=C1)Br.NC(=O)COC(=O)C2=CC=CC(=C2)OC
InChIKeyPAZCBVLXLYXHOX-UHFFFAOYSA-N

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